molecular formula C9H6Cl2N2O B1585664 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole CAS No. 57238-75-2

5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B1585664
CAS RN: 57238-75-2
M. Wt: 229.06 g/mol
InChI Key: BJVYSQGEJHKTBW-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole, otherwise known as CMCPO, is a synthetic organic compound that has been used in various scientific experiments and research applications. It is a heterocyclic compound, meaning it contains two or more different kinds of atoms in its ring structure. CMCPO is a colorless solid with a melting point of around 88-90°C and a boiling point of around 285°C. It is soluble in various organic solvents such as ethanol, dimethylformamide, and acetonitrile.

Scientific Research Applications

Chemical Synthesis and Molecular Studies

5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been a compound of interest in various chemical synthesis processes. A study by Jäger et al. (2002) explored its reaction with N-(3,4-dichlorophenethyl)-N-methylamine, leading to tertiary amines and suggesting potential in the synthesis of complex organic compounds (Jäger et al., 2002). Additionally, a study by Wang et al. (2007) synthesized a compound using 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole and 5-mercapto-2-methyl-1,3,4-thiadiazole, highlighting the compound’s utility in forming extended aromatic systems (Wang et al., 2007).

Synthesis of Heterocyclic Compounds

The compound has been used in synthesizing various heterocyclic compounds, as demonstrated by Abbas et al. (2017). Their work includes creating new heterocyclic fused rings based on 1,3,4-oxadiazole, indicating its role in diversifying chemical structures (Abbas et al., 2017).

Applications in Medicinal Chemistry

While specific research on medicinal applications of 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is limited, related studies indicate its potential utility. For instance, Machado et al. (2005) investigated the toxicity and antimicrobial activity of similar oxadiazole compounds, suggesting possible relevance in developing therapeutic agents (Machado et al., 2005).

Material Science and Photochemical Studies

The compound's derivatives have been studied in material science and photochemistry. Lutskii et al. (1970) researched the molecular structures of various oxadiazole derivatives, including those with chlorine substituents, offering insights into their electronic properties and potential applications in material science (Lutskii et al., 1970). Buscemi et al. (1988) explored the photochemical behavior of 1,2,4-oxadiazole derivatives, which might be relevant for photodynamic applications (Buscemi et al., 1988).

Safety And Hazards

The safety data sheet for 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole indicates that it is hazardous. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to handle it with protective gloves, eye protection, and face protection .

properties

IUPAC Name

5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(13-14-8)6-1-3-7(11)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVYSQGEJHKTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370924
Record name 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

CAS RN

57238-75-2
Record name 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
P Wang, H Li, S Kang, H Wang - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The title compound, C12H9ClN4OS2, was synthesized via condensation of 5-chloromethyl-3-(4-chlorophenyl)-1,2,4-oxadiazole with 5-mercapto-2-methyl-1,3,4-thiadiazole. The …
Number of citations: 4 scripts.iucr.org
XC Yan, HB Wang, ZQ Liu - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
The molecule of the title compound, C9H7ClN2O2, is essentially planar except for H atoms, and the occurrence of O—H⋯N hydrogen-bonding interactions results in the formation of a …
Number of citations: 2 scripts.iucr.org
B Dhanalakshmi, BM Anil Kumar… - Journal of …, 2023 - Taylor & Francis
In our study, a series of novel 4-aminophenol benzamide-1,2,4-oxadiazole hybrid analogues have been designed and synthesized by condensing 4-hydroxyphenyl arylamides (3a–c) …
Number of citations: 3 www.tandfonline.com
Y Dürüst, H Karakuş, M Kaiser, D Tasdemir - European journal of medicinal …, 2012 - Elsevier
1,2,4-Oxadiazole and 1,2,3-triazole containing heterocyclic compounds continue to gain interest in synthesis of chemical entities and exhibit various biological activities as anti-…
Number of citations: 102 www.sciencedirect.com
J Cai, H Wei, KH Hong, X Wu, M Cao, X Zong… - European journal of …, 2015 - Elsevier
Using Entinostat as a lead compound, 2-aminobenzamide and hydroxamate derivatives have been designed and synthesized. The entire target compounds were investigated for their …
Number of citations: 58 www.sciencedirect.com
Y Dürüst, Ö Gözlükaya, G Özer, FR Fronczek - Molecular diversity, 2014 - Springer
A number of 1,2,4-oxadiazolone and mercapto nitro benzimidazole derivatives containing 1,2,4-oxadiazole and hydantoin moieties have been prepared, and their structures were …
Number of citations: 4 link.springer.com
DV Minin, SV Popkov, KV Pesochinskaya… - Russian Chemical …, 2023 - Springer
A five-step synthetic route to [4-(3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methyl-phenoxy]acetic acids, new potential agonists of type δ/β peroxisome proliferator-activated receptors (…
Number of citations: 0 link.springer.com
B Özer - 2013 - Fen Bilimleri Enstitüsü
Number of citations: 0

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